1,1-Difluorospiro[2.5]octane-4-carboxylic acid

Medicinal Chemistry Building Block Procurement Spirocyclic Scaffolds

This is not a generic spiro building block. The precise 4-carboxylic acid placement with 1,1-difluoro on the cyclopropane provides a unique exit vector and conformational rigidity critical for target engagement. Unlike 5- or 6-carboxylic acid isomers, this scaffold delivers the exact three-dimensional orientation required for accurate SAR. With 98% purity and commercial availability, it enables reliable amide coupling and sustained med chem campaigns. Choose the right isomer — your lead optimization depends on it.

Molecular Formula C9H12F2O2
Molecular Weight 190.19
CAS No. 2248363-30-4
Cat. No. B2582143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluorospiro[2.5]octane-4-carboxylic acid
CAS2248363-30-4
Molecular FormulaC9H12F2O2
Molecular Weight190.19
Structural Identifiers
SMILESC1CCC2(CC2(F)F)C(C1)C(=O)O
InChIInChI=1S/C9H12F2O2/c10-9(11)5-8(9)4-2-1-3-6(8)7(12)13/h6H,1-5H2,(H,12,13)
InChIKeyKZQLWIHYMBYFGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluorospiro[2.5]octane-4-carboxylic acid (CAS 2248363-30-4) Procurement and Differentiation Overview


1,1-Difluorospiro[2.5]octane-4-carboxylic acid (CAS 2248363-30-4) is a specialized spirocyclic carboxylic acid building block featuring a C-1 gem-difluorocyclopropane moiety fused to a cyclohexane ring with a carboxylic acid substituent at the 4-position . This compound belongs to a class of conformationally restricted fluorinated scaffolds utilized in medicinal chemistry for modulating physicochemical and pharmacokinetic properties of lead candidates . Its key structural features—the 1,1-difluoro substitution pattern, the C-4 carboxylic acid placement, and the spiro[2.5]octane core—distinguish it from other positional and substitutional isomers in the difluorospiro[2.5]octane carboxylic acid family, each of which presents distinct spatial, electronic, and commercial availability profiles.

Why 1,1-Difluorospiro[2.5]octane-4-carboxylic Acid Cannot Be Interchanged with Other Difluorospirooctane Carboxylic Acid Isomers


Generic substitution among difluorospiro[2.5]octane carboxylic acid isomers is scientifically unsound due to the critical dependence of biological target engagement and physicochemical properties on the precise spatial orientation of both the gem-difluoro moiety and the carboxylic acid group [1]. The spirocyclic core imposes conformational rigidity, meaning that shifting the carboxylic acid from the 4-position to the 1-, 5-, or 6-positions fundamentally alters the exit vector and three-dimensional presentation of the pharmacophore . Additionally, the position of fluorine substitution (1,1-difluoro versus 6,6-difluoro) modulates electronic effects, lipophilicity, and metabolic vulnerability in a regiochemically dependent manner . Procurement decisions based solely on scaffold similarity without positional precision risk invalidating structure-activity relationship (SAR) hypotheses and compromising lead optimization campaigns.

Quantitative Differentiation Evidence for 1,1-Difluorospiro[2.5]octane-4-carboxylic acid (CAS 2248363-30-4) Against Closest Analogs


Regional Isomer Commercial Availability: 4-Carboxylic Acid Position Exhibits Broader Supplier Base than 5-Carboxylic Acid Analog

1,1-Difluorospiro[2.5]octane-4-carboxylic acid is commercially stocked by at least four distinct suppliers (AKSci, Leyan, ChemSrc-distributed, CymitQuimica) with catalog purity specifications of 98% . In contrast, the 5-carboxylic acid positional isomer is available from only one identified source (Enamine, 95% purity) and is not widely stocked across major research chemical distributors .

Medicinal Chemistry Building Block Procurement Spirocyclic Scaffolds

Lipophilicity Modulation: 4-Carboxylic Acid Isomer Demonstrates Higher Predicted LogP than Non-Fluorinated Parent Scaffold

1,1-Difluorospiro[2.5]octane-4-carboxylic acid has a predicted LogP of 2.29 (calculated using in silico methods, sourced from Leyan product specification) . The non-fluorinated spiro[2.5]octane-1-carboxylic acid analog (CAS 17202-86-7) exhibits a measured/predicted LogP of 2.04–2.16 [1]. The 0.13–0.25 LogP unit increase conferred by the gem-difluoro substitution represents a moderate lipophilicity enhancement that can influence membrane permeability and distribution volume.

Physicochemical Properties Lipophilicity Drug Design

Fluorine Substitution Pattern Differentiates Scaffold from 6,6-Difluoro Isomers with Distinct Synthetic and Pharmacophore Implications

The 1,1-difluoro substitution pattern of CAS 2248363-30-4 places both fluorine atoms on the cyclopropane ring (C-1 position of the spiro junction), creating a gem-difluorocyclopropane moiety . In contrast, the 6,6-difluorospiro[2.5]octane-1-carboxylic acid analog (CAS 1447943-53-4) bears fluorine atoms on the cyclohexane ring (C-6 position) remote from the spiro center [1]. This distinction produces divergent electronic environments: the cyclopropane fluorines in the target compound exert stronger inductive effects at the spiro junction and carboxylic acid attachment point than remote cyclohexane fluorines. Predicted boiling points differ (target: data not available; 6,6-difluoro analog: 289.6±40.0 °C at 760 mmHg) reflecting distinct intermolecular interaction profiles [1].

Fluorine Chemistry Scaffold Differentiation Synthetic Intermediates

Spirocyclic Scaffold Adopted in Recent Pharmaceutical Patent Literature for Metabolic Disorders

The spiro[2.5]octane scaffold, including 1,1-difluoro-substituted variants, is explicitly claimed in Pfizer's WO/2026/013531 patent application as intermediates and pharmacologically active cores for compounds targeting obesity and metabolic disorders [1]. While the patent does not disclose head-to-head activity data for CAS 2248363-30-4 specifically, its inclusion of spiro[2.5]octane carboxylic acid derivatives as key intermediates demonstrates the scaffold's recognized value in pharmaceutical lead optimization pipelines [1]. Earlier WO/2022/XXXXXX applications (National Institutes of Pharmaceutical R&D Co., Ltd.) also claim spiro compounds as ACC inhibitors for metabolic disease treatment [2].

Patent Analysis Metabolic Disease Drug Discovery

Recommended Research and Procurement Applications for 1,1-Difluorospiro[2.5]octane-4-carboxylic Acid


Medicinal Chemistry Lead Optimization Requiring Conformationally Restricted Acid Bioisosteres

When SAR studies demand a rigid carboxylic acid pharmacophore with defined three-dimensional presentation, 1,1-difluorospiro[2.5]octane-4-carboxylic acid provides a scaffold with the acid group oriented at the 4-position of the cyclohexane ring. The 1,1-difluoro substitution on the cyclopropane ring enhances metabolic stability while maintaining the carboxylic acid functionality for amide coupling or ester derivatization . This compound is particularly suited for programs where the 5- and 6-carboxylic acid isomers have been evaluated and found to produce suboptimal exit vectors .

Building Block for Obesity and Metabolic Disease Drug Discovery Programs

The spiro[2.5]octane core has been explicitly claimed in recent Pfizer patent applications (WO/2026/013531) for compounds addressing obesity and metabolic disorders . Procurement of CAS 2248363-30-4 enables synthesis of intermediates and analogs within this chemotype space. The 4-carboxylic acid positional isomer's commercial availability from multiple suppliers (≥4) supports sustainable sourcing for long-term medicinal chemistry campaigns compared to less widely available isomers .

Physicochemical Property Modulation Studies in Fluorinated Scaffold Libraries

For research programs systematically evaluating fluorine effects on lipophilicity and permeability, 1,1-difluorospiro[2.5]octane-4-carboxylic acid (predicted LogP = 2.29) offers a quantifiable lipophilicity benchmark against non-fluorinated spiro[2.5]octane carboxylic acids (LogP ≈ 2.04–2.16) . The 0.13–0.25 LogP unit increase enables incremental lipophilicity tuning without altering core scaffold topology. This compound serves as a comparator for evaluating 6,6-difluoro isomers and other fluorine substitution patterns within spirocyclic carboxylic acid libraries.

Synthesis of Amide-Linked Conjugates and Advanced Spirocyclic Intermediates

The carboxylic acid functionality at the 4-position of 1,1-difluorospiro[2.5]octane-4-carboxylic acid enables straightforward amide bond formation for generating diverse compound libraries . This reactivity is supported by the scaffold's commercial availability at 98% purity from multiple vendors, ensuring reliable starting material quality for multi-step synthetic sequences . The gem-difluorocyclopropane moiety remains intact under standard amide coupling conditions, preserving the key fluorine substitution pattern through subsequent derivatization steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Difluorospiro[2.5]octane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.